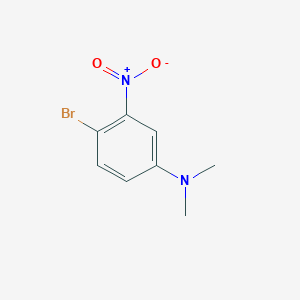

4-bromo-N,N-dimethyl-3-nitroaniline

Descripción

Contextualization of Halogenated Nitroanilines in Organic Synthesis and Medicinal Chemistry

Halogenated nitroanilines are a class of organic compounds characterized by the presence of one or more halogen atoms and a nitro group (–NO₂) attached to an aniline (B41778) framework. These functional groups are highly significant in modulating the electronic properties and reactivity of the aromatic ring, making these compounds valuable intermediates in synthesis and molecules of interest in medicinal chemistry.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. libretexts.org Its presence is crucial for synthesizing new antibacterial molecules, as the in vivo reduction of the nitro group can release toxic intermediates that damage pathogen DNA. nih.gov

The incorporation of halogen atoms (F, Cl, Br, I) is a common strategy in drug design to enhance the pharmacological profile of a lead compound. nih.govresearchgate.net Halogens can increase a molecule's lipophilicity, which may improve its ability to cross biological membranes. researchgate.net They can also influence metabolic stability and participate in "halogen bonding," a specific non-covalent interaction that can contribute to the stability of a drug-target complex. nih.govresearchgate.net The introduction of halogens has proven beneficial for the activity of certain antimicrobial agents and is a strategy explored to restore the efficacy of drugs against resistant pathogens. nih.gov In several instances, the presence of multiple halogens on a nitro-derivative has been linked to enhanced biological activity. nih.gov

In organic synthesis, the combination of a nitro group and a halogen on an aniline ring provides multiple reactive sites for further chemical transformations. The nitro group can be selectively reduced to an amino group, providing a route to diamino-aromatics. organic-chemistry.org The halogen atom, particularly bromine or iodine, is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex molecular architectures.

Significance of N,N-Dialkylation in Aromatic Amine Derivatives

N-alkylation, the process of adding alkyl groups to a nitrogen atom, is a fundamental transformation in organic chemistry. wikipedia.org Specifically, the N,N-dialkylation of primary aromatic amines to form tertiary amines like 4-bromo-N,N-dimethyl-3-nitroaniline significantly alters the parent molecule's properties. The replacement of the two hydrogen atoms on the amino group with alkyl groups, in this case, methyl groups, has several important consequences.

Firstly, N,N-dialkylation increases the steric bulk around the nitrogen atom. This can influence the molecule's conformation and its ability to interact with other molecules or biological receptors. Secondly, the inductive effect of the alkyl groups increases the electron density on the nitrogen atom, which generally increases its basicity compared to the primary aniline. This modification of the amine's electronic character is crucial for its role in many chemical reactions and its potential interactions within a biological system.

From a synthetic standpoint, the N,N-dialkylation of anilines can be challenging. Direct alkylation with alkyl halides can often lead to a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. wikipedia.org To achieve selective N,N-dialkylation, various methods have been developed, ranging from classical approaches using excess alkylating agents to modern catalytic systems. researchgate.netacs.org For example, ruthenium-based catalysts have been employed for the N-alkylation of aromatic amines with alcohols under mild conditions, offering a more selective and environmentally benign alternative to alkyl halides. rsc.org The N-dealkylation, or the removal of an N-alkyl group, is also a significant transformation, providing routes for the synthesis of a wide range of pharmaceuticals and agrochemicals. nih.gov

The presence of the N,N-dimethyl group in a molecule like this compound makes the amino group a stronger ortho-, para-directing group in electrophilic aromatic substitution reactions compared to a primary amino group, further influencing the compound's synthetic utility.

Scope and Research Trajectories for this compound

This compound (CAS No. 87636-79-7) is a specialized chemical compound primarily intended for research purposes. glpbio.comuni.lu Its structure combines the features discussed previously: a bromine atom, a nitro group, and an N,N-dimethylamino group, all strategically positioned on a benzene (B151609) ring. This unique combination of functional groups dictates its potential applications and defines likely avenues for future research.

The research trajectories for this compound are centered on its use as a versatile building block in multi-step organic synthesis. The distinct electronic and steric nature of each substituent allows for a range of selective chemical modifications:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a substituted N,N-dimethyl-phenylenediamine. This transformation opens the door to synthesizing heterocyclic compounds, polymers, and other complex nitrogen-containing molecules. organic-chemistry.org

Cross-Coupling Reactions: The bromo substituent serves as a key reactive site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various carbon-based or other fragments, enabling the construction of elaborate molecular scaffolds.

Electrophilic Aromatic Substitution: The directing effects of the existing substituents can be exploited to introduce additional functional groups onto the aromatic ring with high regioselectivity. The powerful activating and ortho,para-directing N,N-dimethylamino group, combined with the meta-directing nitro group and the ortho,para-directing bromo group, creates a complex but predictable pattern for further substitutions.

Given its structure, this compound could be investigated as a precursor for the synthesis of novel dyes, materials with non-linear optical (NLO) properties, or as a scaffold for creating libraries of compounds for pharmacological screening. researchgate.netresearchgate.net The interplay of an electron-donating group (N,N-dimethylamino) and an electron-withdrawing group (nitro) across the aromatic system creates a "push-pull" electronic environment, which is often a characteristic of molecules with interesting photophysical properties.

| Property | Value |

| Molecular Formula | C₈H₉BrN₂O₂ |

| Monoisotopic Mass | 243.98474 Da |

| InChI Key | NMLRNMMRKWXQLD-UHFFFAOYSA-N |

| Predicted XlogP | 2.6 |

| Data sourced from PubChemLite. uni.lu |

| Property | Value | Source |

| CAS Number | 586-77-6 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₈H₁₀BrN | chemicalbook.comavantorsciences.com |

| Molecular Weight | 200.08 g/mol | sigmaaldrich.comavantorsciences.com |

| Appearance | White to grey to light blue crystalline solid | avantorsciences.com |

| Melting Point | 52-56 °C | chemicalbook.comsigmaaldrich.comavantorsciences.com |

| Boiling Point | 264 °C | chemicalbook.comsigmaaldrich.com |

| Solubility | Soluble in methanol, insoluble in water. | chemicalbook.com |

| This table presents data for a structurally related compound to provide context. |

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-N,N-dimethyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-10(2)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLRNMMRKWXQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352167 | |

| Record name | 4-bromo-N,N-dimethyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70076-04-9 | |

| Record name | 4-bromo-N,N-dimethyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-BROMO-3-NITROPHENYL)-N,N-DIMETHYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo N,n Dimethyl 3 Nitroaniline

Direct Synthesis Strategies

Direct synthetic routes to 4-bromo-N,N-dimethyl-3-nitroaniline often involve a sequence of bromination, nitration, and amination reactions on an aromatic starting material. The order and specific reagents used in these steps are crucial for achieving the desired substitution pattern and yield.

Multi-step Bromination-Nitration Sequences and Amination

A common strategy involves a multi-step sequence starting from a simple aromatic compound. For instance, a synthetic pathway could begin with the nitration of a suitable precursor, followed by bromination, and finally, N,N-dimethylation. The directing effects of the substituents at each stage guide the regioselectivity of the subsequent reaction. For example, starting with a compound that can be nitrated, the resulting nitro group typically directs subsequent electrophilic substitution to the meta position. libretexts.org This intermediate can then be brominated. The final step would involve the conversion of an appropriate functional group to the N,N-dimethylamino group.

N,N-Dimethylation of Bromoanilines: Reductive Amination Protocols

The N,N-dimethylation of a bromoaniline precursor, such as 4-bromo-3-nitroaniline (B1268468), is a key step in several synthetic routes. Reductive amination provides a controlled method for this transformation. masterorganicchemistry.com This process typically involves the reaction of the primary aniline (B41778) with an aldehyde, like formaldehyde, to form an imine or enamine intermediate, which is then reduced in situ to the desired tertiary amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the iminium ion over the carbonyl group. masterorganicchemistry.comyoutube.com

For the synthesis of N,N-dimethyl-4-bromoaniline, one reported method involves treating 4-bromoaniline (B143363) with paraformaldehyde and sodium cyanoborohydride in tetrahydrofuran (B95107) with glacial acetic acid. researchgate.net Another approach uses methyl iodide in the presence of a base. researchgate.net

Electrophilic Aromatic Substitution for Bromination and Nitration on Anilines

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing bromine and nitro groups onto an aniline ring. masterorganicchemistry.com The amino group of aniline is a strong activating group and an ortho-, para-director. chemistrysteps.com However, direct nitration of aniline can be problematic, often leading to oxidation and the formation of a mixture of products, including the meta-substituted isomer due to the formation of the anilinium ion under acidic conditions. chemistrysteps.com

To control the regioselectivity, the amino group is often protected, for instance, by converting it to an amide. The less activating amide group still directs electrophiles to the ortho and para positions. Following bromination and nitration, the protecting group can be removed. The order of these substitutions is critical. For instance, to synthesize a meta-bromoaniline from benzene (B151609), nitration is performed first, as the nitro group is a meta-director, followed by bromination and then reduction of the nitro group to an amine. libretexts.org

The bromination of anilines can be achieved using reagents like N-bromosuccinimide (NBS). The solvent can significantly influence the regioselectivity of this reaction. lookchem.com For example, the bromination of meta-substituted anilines with NBS in polar solvents like DMF or DMSO shows high selectivity. lookchem.com

| Reagent/Condition | Reaction Type | Function |

| HNO₃/H₂SO₄ | Nitration | Introduces a nitro group onto the aromatic ring. |

| Br₂/FeBr₃ | Bromination | Introduces a bromine atom onto the aromatic ring. |

| N-Bromosuccinimide (NBS) | Bromination | A milder reagent for electrophilic aromatic bromination. lookchem.com |

| Paraformaldehyde/NaBH₃CN | Reductive Amination | Used for the N,N-dimethylation of primary anilines. researchgate.net |

Nucleophilic Aromatic Substitution Approaches in Related Systems

While electrophilic substitution is more common for anilines, nucleophilic aromatic substitution (SNA) can occur on aromatic rings that are activated by strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group like a halide. wikipedia.orgbyjus.com In such cases, a nucleophile can displace the leaving group. The N-arylation of aniline derivatives is a practical application of nucleophilic aromatic substitution. nih.gov This reaction type is generally facilitated by electron-withdrawing substituents that stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgbyjus.com

Indirect Synthetic Routes via Precursors and Derivatization

Indirect routes to this compound involve the synthesis and subsequent modification of key intermediates.

Synthesis of Nitro-Brominated Aniline Intermediates

A crucial intermediate in the synthesis of the target compound is 4-bromo-3-nitroaniline. sigmaaldrich.com This intermediate can be synthesized through various pathways. One approach involves the nitration of a brominated precursor. For example, starting from a suitable bromo-compound, nitration can introduce the nitro group at the desired position, guided by the directing effects of the existing substituents.

Another strategy involves the modification of a related molecule. For instance, 4-bromo-3-nitroanisole (B157122) can serve as a precursor. nbinno.com The synthesis of this anisole (B1667542) derivative involves the bromination of 3-nitroanisole. nbinno.com Subsequently, the methoxy (B1213986) group of 4-bromo-3-nitroanisole would need to be converted to an amino group and then dimethylated to yield the final product.

The synthesis of tert-butyl 4-bromo-3-nitrophenylcarbamate has also been reported, starting from 4-bromo-3-nitroaniline. rsc.org This protected intermediate could potentially be N-methylated and then deprotected to yield the N-methylaniline, which could then be further methylated.

| Precursor | Synthetic Utility |

| 4-Bromo-3-nitroaniline | A key intermediate that can be N,N-dimethylated to form the final product. sigmaaldrich.com |

| 4-Bromo-3-nitroanisole | A precursor that can be converted to the corresponding aniline derivative. nbinno.com |

| tert-Butyl 4-bromo-3-nitrophenylcarbamate | A protected form of 4-bromo-3-nitroaniline that can be used for further functionalization. rsc.org |

Conversion of Related Nitroso Compounds

The conversion of nitroso compounds to their corresponding nitro derivatives is a key transformation in the synthesis of nitroaromatic compounds. While direct nitrosation of N,N-dimethylaniline followed by oxidation could theoretically yield the target molecule, the literature more commonly describes the nitration of a pre-brominated precursor.

However, the chemistry of nitroso compounds is relevant. For instance, N-nitroso compounds can be formed from secondary amines and nitrous acid. learncbse.in These N-nitroso compounds can undergo rearrangement, such as the Fischer-Hepp rearrangement, to introduce a nitroso group onto an aromatic ring, which can then be oxidized to a nitro group. The oxidation of primary amines using reagents like Caro's acid (peroxomonosulfuric acid) or 3-chloroperoxybenzoic acid (MCPBA) can also yield nitroso compounds. nih.gov In the context of this compound, a plausible, though less documented, route could involve the synthesis of 4-bromo-N,N-dimethyl-3-nitrosoaniline and its subsequent oxidation. The manufacturing of dinitroaniline herbicides is known to produce N-nitroso compounds as byproducts, which in some cases are thermally decomposed. google.com

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of catalyst, solvent, temperature, and pressure, as well as the purification techniques employed.

While direct coupling reactions are not the primary route for synthesizing this compound, catalysts play a significant role in related transformations. For instance, in the methylation of anilines using dimethyl carbonate, zeolites such as 0.72KNaX-BS have been used as catalysts. chemicalbook.com In other syntheses, Lewis acids are employed to facilitate reactions like the bromination of N,N-dimethylaniline. nbinno.com For the synthesis of related bromo-nitro compounds, copper(I) acetate (B1210297) in the presence of a ligand like 2,9-dimethyl-1,10-phenanthroline has been used to catalyze the conversion of a nitro-methoxybenzoic acid to a bromo-nitro-methoxybenzene. chemicalbook.com

The choice of solvent significantly impacts the efficiency and selectivity of the reactions involved in the synthesis of this compound.

Bromination: Glacial acetic acid is a common solvent for the bromination of dimethylaniline, allowing for the direct precipitation of the product upon dilution with water. prepchem.com Dichloromethane (B109758) is another solvent used for bromination reactions. chemicalbook.com

Nitration: The nitration of N,N-dimethylaniline is typically carried out in a mixture of concentrated sulfuric acid and nitric acid. orgsyn.org The solvent's polarity and ability to stabilize intermediates can influence the regioselectivity of the nitration. In strongly acidic media, protonation of the dimethylamino group can occur, leading to the formation of a meta-directing anilinium ion, which can result in the formation of the 3-nitro isomer. youtube.com

Other Reactions: Solvents like acetonitrile (B52724) are used in reactions involving the protection of amine groups, for instance, with di-tert-butyl dicarbonate. rsc.org Tetrahydrofuran (THF) is employed in reactions involving organolithium reagents and for reductive aminations. chemicalbook.comresearchgate.net Dimethyl sulfoxide (B87167) (DMSO) has been used as a solvent in copper-catalyzed bromination reactions at high temperatures. chemicalbook.com

The following table summarizes the solvents used in various synthetic steps related to this compound and its precursors.

| Reaction Step | Solvent(s) | Purpose | Reference |

| Bromination | Glacial Acetic Acid, Dichloromethane | Reaction medium for selective bromination. | prepchem.comchemicalbook.com |

| Nitration | Concentrated Sulfuric Acid/Nitric Acid | Reaction medium and reagent for nitration. | orgsyn.org |

| Amine Protection | Acetonitrile | Solvent for Boc-protection of anilines. | rsc.org |

| Organometallic Reactions | Tetrahydrofuran (THF) | Solvent for reactions with organolithium reagents. | chemicalbook.comresearchgate.net |

| Catalytic Bromination | Dimethyl Sulfoxide (DMSO) | High-boiling solvent for copper-catalyzed reactions. | chemicalbook.com |

Temperature and pressure are critical parameters that control the rate and outcome of the synthesis.

Bromination: The bromination of 3,5-dimethylaniline (B87155) with NBS in acetonitrile is conducted at ice bath temperature and then stirred at room temperature. chemicalbook.com Another procedure involving bromine in dichloromethane is carried out at 0°C. chemicalbook.com

Nitration: The nitration of N,N-dimethylaniline is performed at a controlled temperature of 5-10°C to manage the exothermic reaction and prevent side product formation. orgsyn.org

Methylation: The methylation of anilines with dimethyl carbonate is conducted in a pressure microreactor at 150°C. chemicalbook.com

Other Reactions: Reactions involving organolithium reagents are often initiated at very low temperatures, such as -78°C, to control reactivity. chemicalbook.com Microwave-assisted synthesis has been used to accelerate reactions, for example, the reductive amination of 4-bromo-3-nitroaniline at 100°C. rsc.org

The following table highlights the temperature conditions for several key reactions.

| Reaction | Temperature | Notes | Reference |

| Bromination with NBS | Ice bath to room temp. | Controlled addition of reagent. | chemicalbook.com |

| Bromination with Br2 | 0°C | Slow addition of bromine. | chemicalbook.com |

| Nitration | 5-10°C | To control exothermicity. | orgsyn.org |

| Methylation | 150°C | High temperature in a pressure reactor. | chemicalbook.com |

| Organolithium Reaction | -78°C | To control high reactivity. | chemicalbook.com |

| Microwave Synthesis | 100°C | Accelerated reaction time. | rsc.org |

Purification of the final product and intermediates is essential to obtain this compound with high purity.

Recrystallization: This is a common method for purifying solid products. For example, 4-bromo-N,N-dimethylaniline can be recrystallized from alcohol. prepchem.com Crude m-nitrodimethylaniline is recrystallized from hot 95% ethanol. orgsyn.org

Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from byproducts and unreacted starting materials. chemicalbook.comrsc.org

Washing and Extraction: Aqueous workup involving washing with water, brine, and saturated sodium bicarbonate solution is used to remove inorganic impurities and acidic or basic byproducts. chemicalbook.comresearchgate.net Extraction with organic solvents like diethyl ether or ethyl acetate is used to isolate the product from the aqueous phase. rsc.orgresearchgate.net

Distillation: For liquid products or precursors, distillation under reduced pressure can be an effective purification method. chemicalbook.com

Mechanism Elucidation of Key Synthetic Steps

Understanding the reaction mechanisms is fundamental to controlling the synthesis and predicting outcomes.

The synthesis of this compound typically starts from N,N-dimethylaniline. The key steps are electrophilic aromatic substitution reactions: bromination and nitration. The order of these steps is crucial for the final product's regiochemistry.

Nitration of N,N-dimethylaniline: The dimethylamino group (-N(CH 3) 2) is a strong activating group and is ortho, para-directing. Therefore, direct nitration of N,N-dimethylaniline would be expected to yield primarily the para- and ortho-nitro isomers. However, in the strongly acidic conditions of nitration (a mixture of nitric and sulfuric acids), the lone pair of electrons on the nitrogen atom can be protonated to form an anilinium ion (-N +H(CH 3) 2). youtube.com This protonated group is strongly deactivating and a meta-director. Consequently, the nitration of N,N-dimethylaniline can lead to a significant amount of the meta-nitro product, 3-nitro-N,N-dimethylaniline. orgsyn.orgyoutube.com

Bromination followed by Nitration: An alternative and more controlled approach is to first brominate N,N-dimethylaniline. The dimethylamino group directs the bromine to the para position due to its strong activating and directing influence. The resulting 4-bromo-N,N-dimethylaniline has two directing groups: the ortho, para-directing -N(CH 3) 2 group and the ortho, para-directing but deactivating -Br group. The powerful activating effect of the dimethylamino group will dominate, directing the incoming nitro group to the positions ortho to it, which are positions 3 and 5. Steric hindrance from the adjacent dimethylamino group might favor substitution at position 3.

Nitration followed by Bromination: If N,N-dimethylaniline is first nitrated to form 3-nitro-N,N-dimethylaniline (as a result of the meta-directing effect of the protonated amine), subsequent bromination would be directed by both the ortho, para-directing -N(CH 3) 2 group and the meta-directing -NO 2 group. The -N(CH 3) 2 group would direct to positions 2, 4, and 6, while the -NO 2 group would direct to positions 5. The position ortho to the amine and meta to the nitro group (position 4) would be a likely site for bromination.

A plausible synthetic pathway for this compound involves the protection of the amino group of a substituted aniline, followed by a sequence of bromination and nitration, and finally deprotection. For example, starting with 3-nitroaniline, the amino group can be protected, followed by bromination at the 4-position, and then N,N-dimethylation.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule. By analyzing the interaction of infrared radiation or inelastic light scattering with the sample, a vibrational spectrum is obtained, which serves as a unique molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The FT-IR spectrum of 4-bromo-N,N-dimethyl-3-nitroaniline is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features.

The high-wavenumber region of the spectrum would be characterized by C-H stretching vibrations. Aromatic C-H stretching vibrations are anticipated to appear in the range of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the N,N-dimethyl groups are expected to be observed between 2950 and 2850 cm⁻¹.

A crucial set of bands for the identification of this compound arises from the nitro group (NO₂). The asymmetric and symmetric stretching vibrations of the N-O bonds are highly characteristic and are expected to produce strong absorption bands at approximately 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.

The aromatic C=C stretching vibrations will likely give rise to a series of medium to weak bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is expected to appear in the 1360-1250 cm⁻¹ range, while the C-N stretching of the N,N-dimethyl group would also fall in this region. The C-Br stretching vibration is typically observed as a strong band in the lower wavenumber region, generally between 600 and 500 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (N-CH₃) |

| 1530-1500 | N-O asymmetric stretch | Nitro (NO₂) |

| 1600-1450 | C=C stretch | Aromatic |

| 1350-1330 | N-O symmetric stretch | Nitro (NO₂) |

| 1360-1250 | C-N stretch | Aromatic Amine |

| 600-500 | C-Br stretch | Bromoalkane |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound is expected to show a strong band for the symmetric stretching of the nitro group around 1350-1330 cm⁻¹. The aromatic ring vibrations, particularly the ring breathing modes, are also expected to be prominent in the Raman spectrum, appearing in the fingerprint region. The C-Br stretching vibration should also be observable in the low-frequency region of the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structural framework of a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their connectivity within a molecule. For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the methyl protons.

The protons of the N,N-dimethyl group are expected to appear as a singlet in the upfield region of the spectrum, likely around 2.5-3.0 ppm, due to the deshielding effect of the adjacent nitrogen atom.

The aromatic region of the spectrum will be more complex due to the substitution pattern on the benzene (B151609) ring. The proton ortho to the nitro group and meta to the dimethylamino group is expected to be the most deshielded, appearing at the lowest field. The proton ortho to the bromine atom and meta to the nitro group will also be significantly deshielded. The proton positioned between the dimethylamino and bromo substituents would likely be the most shielded of the aromatic protons. The expected chemical shifts and coupling patterns would provide definitive evidence for the substitution pattern.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.7 | Singlet | 6H | N(CH₃)₂ |

| ~7.0 | Doublet | 1H | Aromatic H |

| ~7.5 | Doublet of Doublets | 1H | Aromatic H |

| ~8.0 | Doublet | 1H | Aromatic H |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the N,N-dimethyl groups are expected to appear in the upfield region, typically around 40-50 ppm. The aromatic carbons will resonate in the downfield region, from approximately 110 to 155 ppm. The carbon atom attached to the electron-donating dimethylamino group will be shielded and appear at a relatively higher field compared to the other aromatic carbons. Conversely, the carbon atom bearing the electron-withdrawing nitro group will be significantly deshielded and appear at a lower field. The carbon atom attached to the bromine atom will also experience a deshielding effect. The chemical shifts of the quaternary carbons (those attached to the substituents) will be distinct from those of the carbons bearing hydrogen atoms.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~45 | N(CH₃)₂ |

| ~115 | Aromatic CH |

| ~120 | C-Br |

| ~125 | Aromatic CH |

| ~135 | Aromatic CH |

| ~148 | C-NO₂ |

| ~152 | C-N(CH₃)₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The presence of the chromophoric nitro group and the auxochromic dimethylamino group, along with the aromatic ring, will result in characteristic absorption maxima. The π → π* transitions of the aromatic system are expected to give rise to intense absorption bands in the UV region. The n → π* transition, associated with the non-bonding electrons of the oxygen atoms in the nitro group and the nitrogen atom of the dimethylamino group, is expected to appear as a weaker absorption band at a longer wavelength, potentially extending into the visible region, which would impart color to the compound. The position of the absorption maxima will be influenced by the electronic effects of both the electron-donating dimethylamino group and the electron-withdrawing nitro and bromo substituents.

Table 4: Predicted UV-Vis Spectral Data for this compound

| Wavelength (λmax, nm) | Electronic Transition |

| ~250-280 | π → π |

| ~380-420 | n → π |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. Therefore, experimental crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available.

In a theoretical X-ray diffraction experiment, a single crystal of this compound would be grown and mounted on a diffractometer. The crystal would be irradiated with monochromatic X-rays, and the resulting diffraction pattern would be collected. Analysis of the positions and intensities of the diffracted beams would allow for the determination of the crystal's unit cell parameters and space group. Subsequent structure solution and refinement would yield a detailed three-dimensional model of the molecule, providing precise bond lengths, bond angles, and information about intermolecular interactions within the crystal lattice. This powerful technique remains a crucial tool for the unambiguous determination of molecular structures in the solid state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments.

For this compound, the nominal molecular weight is 245.07 g/mol . High-resolution mass spectrometry would be expected to confirm the molecular formula, C₈H₉BrN₂O₂. The presence of bromine is typically indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 mass-to-charge ratio (m/z) units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

While a detailed experimental mass spectrum with fragmentation analysis for this compound is not available in the public domain, a general fragmentation pattern can be predicted based on the structure of the molecule. Under electron ionization (EI), the molecular ion peak ([M]⁺) would be observed. Subsequent fragmentation would likely involve the loss of various functional groups.

Table 1: Predicted Major Mass Spectrometric Fragments of this compound

| Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Notes |

| [M]⁺ | [C₈H₉⁷⁹BrN₂O₂]⁺ | 244 | Molecular Ion |

| [M]⁺ | [C₈H₉⁸¹BrN₂O₂]⁺ | 246 | Molecular Ion (Isotope) |

| [M-NO₂]⁺ | [C₈H₉⁷⁹BrN]⁺ | 198 | Loss of a nitro group |

| [M-NO₂]⁺ | [C₈H₉⁸¹BrN]⁺ | 200 | Loss of a nitro group (Isotope) |

| [M-CH₃]⁺ | [C₇H₆⁷⁹BrN₂O₂]⁺ | 229 | Loss of a methyl radical |

| [M-CH₃]⁺ | [C₇H₆⁸¹BrN₂O₂]⁺ | 231 | Loss of a methyl radical (Isotope) |

| [M-N(CH₃)₂]⁺ | [C₆H₄⁷⁹BrNO₂]⁺ | 217 | Loss of the dimethylamino group |

| [M-N(CH₃)₂]⁺ | [C₆H₄⁸¹BrNO₂]⁺ | 219 | Loss of the dimethylamino group (Isotope) |

| [M-Br]⁺ | [C₈H₉N₂O₂]⁺ | 165 | Loss of a bromine radical |

This table represents predicted fragmentation patterns and the actual experimental data may vary.

This predicted fragmentation provides a basis for the structural confirmation of this compound and for distinguishing it from its isomers.

Computational Chemistry and Theoretical Investigations of 4 Bromo N,n Dimethyl 3 Nitroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for calculating the electronic structure of molecules. It is widely used to predict a variety of molecular properties with a good balance of accuracy and computational cost.

Solvent Effects on Electronic Properties using Continuum ModelsThe properties of a molecule can be significantly influenced by its environment, particularly when in a solution. Continuum models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the molecule's electronic structure and properties. This would be important for predicting how the polarity of a solvent might alter the behavior of 4-bromo-N,N-dimethyl-3-nitroaniline.

At present, the specific data for this compound corresponding to these computational analyses are not available in published research. The scientific community has yet to report a dedicated theoretical study on this particular molecule.

Reactivity Descriptors from Quantum Chemical Calculations

There is no published data on the reactivity descriptors of this compound obtained from quantum chemical calculations. Consequently, values for its ionization potential, electron affinity, chemical hardness, electronegativity, global softness, maximum charge transfer, and global electrophilicity have not been reported.

Ionization Potential, Electron Affinity, and Chemical Hardness

No computational studies detailing the ionization potential (I), electron affinity (A), or chemical hardness (η) of this compound are present in the available literature. Such data would provide insight into the molecule's stability and reactivity.

Electronegativity and Global Softness

Similarly, the electronegativity (χ) and global softness (S) of the compound have not been computationally determined or published. These parameters are crucial for predicting the nature of its chemical interactions.

Maximum Charge Transfer and Global Electrophilicity

The maximum charge transfer (ΔNmax) and global electrophilicity index (ω), which are important for understanding its behavior in charge-transfer reactions, have not been calculated or documented for this compound.

Non-linear Optical (NLO) Properties Computational Assessment

While nitroaniline derivatives are often investigated for their NLO properties, no specific computational assessments for this compound have been published.

First and Second-Order Hyperpolarizabilities

There are no reported values for the first (β) and second-order (γ) hyperpolarizabilities of this compound. These calculations are fundamental to evaluating a molecule's potential for use in NLO applications.

Design of Derivatives with Enhanced NLO Responses

In the absence of foundational NLO data for the parent compound, no research has been published on the design of this compound derivatives with enhanced NLO responses.

Chemical Reactivity and Derivatization Studies of 4 Bromo N,n Dimethyl 3 Nitroaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and position of this substitution are heavily influenced by the existing substituents on the ring.

Regioselectivity and Directing Effects of Substituents

The directing effects of the substituents on 4-bromo-N,N-dimethyl-3-nitroaniline determine the position of incoming electrophiles. The dimethylamino group (-N(CH₃)₂) is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the nitro group (-NO₂) is a strong deactivating group and a meta-director because it withdraws electron density from the ring. The bromine atom (-Br) is a deactivating group but is also ortho, para-directing.

In the case of this compound, the powerful activating effect of the dimethylamino group is the dominant influence. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the dimethylamino group. The position para to the dimethylamino group is already occupied by the bromine atom. The two ortho positions are C2 and C6. The C2 position is sterically hindered by the adjacent nitro group and the dimethylamino group. Consequently, the most likely position for electrophilic attack is the C6 position, which is ortho to the activating dimethylamino group and meta to the deactivating nitro group.

For instance, in the nitration of similarly substituted anilines, the directing effect of the amino group, even when protonated in the acidic nitration medium to the deactivating anilinium ion, can lead to a mixture of products. byjus.comlearncbse.in However, the strong activation by the dimethylamino group in this compound would likely favor substitution at the less hindered ortho position.

Competitive Reactions and Side Product Formation

During electrophilic aromatic substitution reactions of substituted anilines, competitive reactions and the formation of side products can occur. For example, under the strongly acidic conditions often used for nitration (a mixture of concentrated nitric and sulfuric acids), the dimethylamino group can be protonated. learncbse.in This protonated form, the anilinium ion, is a deactivating, meta-directing group. This can lead to the formation of a meta-substituted product, although this is generally less favored due to the presence of the strongly activating dimethylamino group.

Furthermore, the presence of multiple activating and deactivating groups can lead to a mixture of isomers. While the C6 position is the most probable site for electrophilic attack, some substitution might occur at other positions, leading to a variety of side products. The specific reaction conditions, such as the nature of the electrophile, the solvent, and the temperature, can significantly influence the product distribution. lookchem.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction for aryl halides, particularly those with electron-withdrawing groups positioned ortho or para to the leaving group. tandfonline.comscranton.edu

Substitution of the Bromine Atom with Various Nucleophiles

The bromine atom in this compound is susceptible to substitution by strong nucleophiles. This reactivity is enhanced by the presence of the electron-withdrawing nitro group ortho to the bromine atom. This positioning helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. scranton.edu

A variety of nucleophiles can be used to displace the bromine atom. These include amines, alkoxides, and thiolates. For example, reaction with an amine would yield a diamino-substituted nitrobenzene (B124822) derivative. Such reactions are often carried out in polar aprotic solvents like DMSO or DMF and may require elevated temperatures. clockss.org

Factors Influencing Nucleophilic Attack

Several factors influence the rate and success of nucleophilic attack on this compound:

Electron Density: The electron-withdrawing nitro group at the C3 position significantly reduces the electron density at the C4 position (the carbon bearing the bromine atom), making it more electrophilic and susceptible to nucleophilic attack. tandfonline.com

Steric Hindrance: The dimethylamino group at the C1 position and the nitro group at the C3 position can create some steric hindrance around the C4 position. However, this is generally not prohibitive for most nucleophiles.

Leaving Group Ability: Bromine is a good leaving group in nucleophilic aromatic substitution reactions.

Solvent Effects: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity. clockss.org

Reduction Reactions

The nitro group of this compound can be readily reduced to an amino group. This transformation is a fundamental process in organic synthesis, providing access to substituted anilines which are valuable intermediates. acs.org

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. acs.org

Metal/Acid Reductions: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for reducing nitro groups. acs.org

Hydride Transfer Reagents: Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or lithium aluminum hydride (LiAlH₄), can also be used, although the latter is a very strong reducing agent and may not be selective. nih.gov

The reduction of this compound would yield 4-bromo-N¹,N¹-dimethylbenzene-1,3-diamine. This product retains the bromine and dimethylamino substituents, making it a useful building block for further derivatization.

Below is a table summarizing the expected products from the discussed reactions:

| Reaction Type | Reagents | Major Product |

| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | 4-bromo-N,N-dimethyl-2,5-dinitroaniline |

| Nucleophilic Aromatic Substitution | R-NH₂ (amine) | N⁴-alkyl-N¹,N¹-dimethyl-5-nitrobenzene-1,4-diamine |

| Reduction | H₂, Pd/C | 4-bromo-N¹,N¹-dimethylbenzene-1,3-diamine |

Reduction of the Nitro Group to Amine

The reduction of the nitro group in nitroaromatic compounds to an amino group is a fundamental transformation in organic synthesis. For derivatives of bromo-nitroaniline, this reaction is influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups like bromine and the nitro group itself can affect the reactivity.

The reduction of nitro groups to amines can be achieved using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C). However, care must be taken to avoid hydrodehalogenation, the removal of the bromine atom, particularly under harsh reaction conditions. The choice of reducing agent and reaction conditions is therefore critical to achieve selective reduction of the nitro group while preserving the bromo substituent.

A common pathway for the reduction of nitroarenes, as described by the Haber-Zinin mechanism, involves initial reduction to a nitroso intermediate, followed by further reduction to a hydroxylamine (B1172632), and finally to the corresponding amine. An alternative condensation route involves the reaction of the nitroso intermediate with the hydroxylamine to form an azoxy compound, which is then successively reduced to azo, hydrazo, and finally the amine. unimi.it

| Reactant | Product | Reagents and Conditions | Key Considerations |

| This compound | 4-bromo-N,N-dimethyl-1,3-benzenediamine | Catalytic hydrogenation (e.g., H₂/Pd-C) | Potential for hydrodehalogenation (loss of bromine) under harsh conditions. |

Reductive Methylation of Related Anilines

While direct reductive methylation of this compound is not extensively detailed in the provided context, the synthesis of N,N-dimethylated anilines from their primary or secondary amine precursors is a well-established process. This transformation is highly relevant as it represents a potential synthetic route to the title compound or a pathway for further derivatization of its reduced form.

One-pot methods for the direct reductive N-methylation of nitro compounds are gaining traction as they offer a more streamlined approach compared to the traditional multi-step process of reduction followed by methylation. nih.gov These methods utilize various methylating agents and catalytic systems to directly convert the nitro group to a dimethylamino group. nih.gov

For the N,N-dimethylation of a related compound, 4-bromoaniline (B143363), several methods have been described. One approach involves the use of methyl chloride or dimethyl sulfate (B86663) in the presence of a base. researchgate.net Another method utilizes paraformaldehyde and sodium cyanoborohydride in tetrahydrofuran (B95107) with glacial acetic acid, achieving a high yield of 90%. researchgate.net A further procedure involves the reaction of 4-bromoaniline with paraformaldehyde and sodium cyanoborohydride in glacial acetic acid. researchgate.net Additionally, the methylation of anilines can be carried out using dimethyl carbonate with a zeolite catalyst at elevated temperatures. chemicalbook.com

| Starting Material | Product | Reagents and Conditions | Yield |

| 4-bromoaniline | 4-bromo-N,N-dimethylaniline | Paraformaldehyde, sodium cyanoborohydride, glacial acetic acid, tetrahydrofuran, 50°C, 18 hours | 90% researchgate.net |

| 4-bromoaniline | 4-bromo-N,N-dimethylaniline | Paraformaldehyde, sodium cyanoborohydride, glacial acetic acid, 65°C, 3 hours | Not specified researchgate.net |

| Aniline (B41778) derivatives | N,N-dimethylaniline derivatives | Dimethyl carbonate, 0.72 KNaX-BS zeolite, 150°C, 1-4 hours | Not specified chemicalbook.com |

Oxidation Reactions

The oxidation of this compound can lead to the formation of corresponding nitroso or other oxidized derivatives. The presence of the electron-donating N,N-dimethylamino group and the electron-withdrawing nitro and bromo groups on the aromatic ring influences its susceptibility to oxidation.

In a broader context of related compounds, the oxidation of alkyl-substituted dithioates derived from aminophenylpropenenitrile has been shown to produce isothiazolecarbonitriles. grafiati.com While not a direct oxidation of the title compound, this illustrates a potential oxidative cyclization pathway for related structures.

Derivatization at the N,N-Dimethylamino Moiety

The N,N-dimethylamino group in this compound is a key site for derivatization. For instance, in related N,N-dimethylaniline compounds, this group can be involved in directing further substitution reactions on the aromatic ring.

While specific derivatization reactions for this compound at the N,N-dimethylamino group are not detailed in the provided search results, the general reactivity of this functional group is well-known. It can be susceptible to oxidation or removal under certain conditions.

Kinetic and Mechanistic Investigations of Transformations

Kinetic and mechanistic studies provide valuable insights into the reaction pathways of chemical transformations. For a related compound, 4-bromo-3,5-dimethylphenyl N-methylcarbamate, the kinetics of its hydrolysis in an alkaline solution have been investigated. researchgate.net The study revealed a pseudo-first-order kinetic model and a positive activation entropy, suggesting a unimolecular elimination conjugate base (E1cB) mechanism. researchgate.net This mechanism involves the formation of a methyl isocyanate intermediate. researchgate.net

In the context of bromination reactions, mechanistic investigations of the visible-light photoredox bromination of arenes using N-bromosuccinimide (NBS) have been conducted. acs.org These studies suggest that the reaction proceeds through the activation of NBS via a photocatalytic pathway, which enhances the electrophilicity of the bromine atom. acs.org While not directly studying this compound, these mechanistic insights into bromination are relevant to understanding the formation of such bromo-substituted aromatic compounds.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

In the realm of organic synthesis, 4-bromo-N,N-dimethyl-3-nitroaniline serves as a fundamental building block for the construction of more complex molecules. Its functional groups—bromo, nitro, and dimethylamino—offer multiple reaction sites. The presence of both electron-donating (dimethylamino) and electron-withdrawing (nitro, bromo) groups on the benzene (B151609) ring creates a unique electronic profile that allows for specific and controlled chemical modifications. This makes it a valuable precursor for researchers developing novel compounds with tailored properties.

The dimethyl group can increase steric hindrance, which may limit the accessibility for certain reactions, while the nitro group at the meta-position to the amine directs further substitutions. This predictable reactivity is a crucial asset in multi-step synthetic processes where precise control over the molecular architecture is essential.

Precursor for Dyes and Pigments

The structure of this compound makes it a suitable intermediate in the manufacturing of dyes and pigments. Aromatic amines are foundational components in the synthesis of azo dyes, a large and important class of colorants. The amine group can be diazotized and then coupled with other aromatic compounds to create the chromophoric azo group (-N=N-) that imparts color. The bromo and nitro substituents on the aniline (B41778) ring can be used to modify the final color, as well as other properties of the dye such as lightfastness and solubility.

Intermediate in Pharmaceutical Synthesis

In the pharmaceutical industry, this compound functions as an intermediate in the synthesis of complex molecules with potential therapeutic value. The development of new drugs often involves the assembly of intricate molecular frameworks, and this compound provides a versatile scaffold. Its functional groups allow for its incorporation into larger molecules, acting as a key piece in the synthesis of active pharmaceutical ingredients (APIs). Researchers in pharmaceutical chemistry utilize such building blocks to create novel compounds for investigation into various therapeutic areas.

Applications in Agrochemical Development

This compound is also employed in the development of agrochemicals. Specifically, it serves as an intermediate in the synthesis of certain herbicides and pesticides. The creation of effective and selective crop protection agents is a complex process that relies on the availability of versatile chemical intermediates. The structural features of this compound can be incorporated into the final agrochemical product to help achieve the desired biological activity.

Development of Functional Materials

The application of this compound extends into materials science, where it contributes to the creation of functional materials with specific, high-performance properties.

In polymer science, this compound is used in the development of advanced polymers and coatings. Monomers and intermediates with specific functional groups are essential for producing polymers with desired characteristics. The inclusion of a bromo-nitro-substituted aniline derivative can enhance properties such as thermal stability, durability, and resistance to environmental factors in the final polymer or coating material.

The unique electronic and chemical properties of this compound make it a candidate for the development of advanced materials. The interaction between the electron-donating dimethylamino group and the electron-withdrawing nitro group can lead to interesting optical and electronic properties, which are desirable for applications in fields like non-linear optics or other specialized electronic materials.

Nonlinear Optical Materials and Chromophores

The field of nonlinear optics (NLO) investigates the interaction of high-intensity light with materials, leading to a variety of phenomena with applications in photonics and optoelectronics. Molecules with significant NLO properties, often referred to as chromophores, typically possess a "push-pull" electronic structure. This arrangement consists of an electron-donating group and an electron-accepting group connected by a π-conjugated system.

In the case of this compound, the dimethylamino group acts as an electron donor, while the nitro group serves as a strong electron acceptor. The benzene ring provides the π-electron bridge that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation. This ICT is a key factor for second-order NLO activity. The presence and positioning of the bromine atom can further modulate the electronic properties and molecular packing of the compound, which in turn influences its bulk NLO response.

While specific experimental data on the NLO properties of this compound are not extensively detailed in publicly available research, the properties of analogous compounds provide insight into its potential. For instance, studies on related nitroaniline derivatives demonstrate that the nature and substitution pattern of functional groups significantly impact the hyperpolarizability, a measure of the NLO response.

| Component | Function | Expected Influence on NLO Properties |

|---|---|---|

| Dimethylamino Group (-N(CH₃)₂) | Electron-Donating Group (Push) | Enhances the intramolecular charge transfer. |

| Nitro Group (-NO₂) | Electron-Accepting Group (Pull) | Creates a strong dipole moment and facilitates charge transfer. |

| Benzene Ring | π-Conjugated System | Provides the pathway for electron delocalization between the donor and acceptor. |

| Bromine Atom (-Br) | Halogen Substituent | Can influence molecular packing in the solid state and modify electronic properties through inductive and resonance effects. |

Catalytic Applications

The exploration of halogenated nitroaromatic compounds in catalysis is an active area of research. These compounds can serve as precursors or ligands in the synthesis of more complex catalytic systems. The reactivity of the carbon-bromine bond and the influence of the nitro and dimethylamino groups can be exploited in various catalytic transformations.

Currently, there is a lack of specific documented research detailing the direct catalytic applications of this compound. However, related aniline and nitroaniline derivatives are known to be utilized in the synthesis of catalysts. For example, they can be precursors to N-heterocyclic carbenes (NHCs) or other ligand structures that can coordinate with transition metals to form active catalysts for a range of organic reactions, such as cross-coupling reactions.

Environmental Chemistry and Degradation Pathways

Occurrence and Sources of Aromatic Amines in the Environment

Aromatic amines, as a class, are not typically found in nature. dtic.mil Their presence in the environment is primarily a result of human industrial activities. dtic.milnih.gov These compounds are used as intermediates in the manufacturing of a wide array of products, including pesticides, pharmaceuticals, dyes, polymers, and explosives. nih.gov Consequently, industrial effluent is a major source of aromatic amine contamination in soil and water.

Nitroaromatic compounds, a sub-class to which 4-bromo-N,N-dimethyl-3-nitroaniline belongs, are noted for their use in the synthesis of explosives and pesticides. nih.gov Their widespread application has led to significant environmental contamination of soil and groundwater. nih.gov The degradation of some pesticides and azo dyes can also release aromatic amines into the environment. researchgate.net For instance, microbial action on certain herbicides is known to release various monocyclic aromatic amines into the soil.

While direct sources for this compound are not widely documented, its structure suggests it may be used as an intermediate in specialized chemical synthesis, potentially in the dye or pharmaceutical industries. Like other synthetic aromatic amines, its release into the environment would likely stem from manufacturing waste streams or improper disposal. chemos.de Due to its low water solubility, it is not expected to be highly mobile in the environment. fishersci.com

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For aromatic amines, these pathways are significantly influenced by environmental conditions such as sunlight, pH, and the presence of reactive chemical species in water and soil.

Photodegradation, or the breakdown of molecules by light, is a potential abiotic pathway for aromatic amines. The effectiveness of this process depends on the compound's ability to absorb light at relevant environmental wavelengths (above 300 nm). nih.gov For some nitro-substituted amino alcohols, the position of the nitro group is critical; a nitro group para to the amino moiety can lead to 100% photolytic conversion at high pH, while a meta analogue shows significantly less degradation under the same conditions. nih.gov

In soil and water, aromatic amines can undergo various chemical transformations. The pH of the medium is a critical factor, as it dictates the speciation of the amine group. In acidic conditions, the amino group can be protonated, influencing its reactivity and interaction with soil particles.

Fenton oxidation, involving hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺), is a potent advanced oxidation process that can degrade persistent organic pollutants. Studies on p-nitroaniline (PNA) have shown that this process is most effective at a pH of 3.0. nih.gov The reaction generates highly reactive hydroxyl radicals that attack the aromatic ring, leading to its decomposition. nih.gov The degradation rate is influenced by the concentrations of H₂O₂, Fe²⁺, and the target compound itself. nih.gov

In soil, aromatic amines can bind to organic matter and clay minerals. These interactions can either sequester the compound, reducing its bioavailability, or catalyze its transformation. For example, oxidative polymerization can occur when anilines are exposed to oxygen, a process that can immobilize the chemical. dtic.mil The strong electron-withdrawing nature of the nitro group makes nitroaromatic compounds generally resistant to oxidative degradation, but they are susceptible to reduction. nih.gov

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of many organic pollutants from the environment. The recalcitrance of nitroaromatic compounds presents a challenge, but various microbial strategies have evolved to metabolize them. dtic.milnih.gov

Microbial degradation of nitroaromatic compounds can proceed under both aerobic and anaerobic conditions. plos.org A common initial step, particularly under anaerobic conditions, is the reduction of the nitro group (-NO₂) to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH₂) group. plos.org While this transformation detoxifies the nitro group, the resulting aromatic amines can sometimes be more persistent and carcinogenic. nih.gov

However, many bacteria have demonstrated the ability to use nitroanilines as their sole source of carbon, nitrogen, and energy, leading to complete mineralization. researchgate.net For N-substituted anilines, such as N-methyl-4-nitroaniline (MNA), the initial step in aerobic degradation can be N-demethylation, which removes the methyl group to produce 4-nitroaniline (B120555) (4-NA) and formaldehyde. plos.org

Based on the degradation of structurally similar compounds, a plausible initial step for the biotic degradation of this compound would be a sequential N-demethylation to first yield 4-bromo-N-methyl-3-nitroaniline and then 4-bromo-3-nitroaniline (B1268468). Following this, the pathway would likely proceed via one of two main routes observed for other substituted nitroanilines:

Reductive Pathway : The nitro group is reduced to an amino group, forming a diamine derivative. This is a common initial step under anaerobic conditions. mdpi.com

Oxidative Pathway : A monooxygenase or dioxygenase enzyme attacks the ring. For example, in the aerobic degradation of 2-chloro-4-nitroaniline, a monooxygenase-mediated reaction replaces the nitro group with a hydroxyl group. plos.org A similar hydroxylation could remove the nitro group from the demethylated intermediate of 4-bromo-3-nitroaniline, leading to a brominated aminophenol.

The resulting intermediates, such as brominated aminophenols or diamines, would then undergo further degradation, typically involving ring cleavage catalyzed by dioxygenase enzymes, eventually entering central metabolic cycles. plos.org

Table 1: Examples of Microbial Degradation of Substituted Nitroanilines

| Compound | Microorganism | Initial Step(s) | Key Intermediates | Ref. |

| N-Methyl-4-nitroaniline (MNA) | Pseudomonas sp. strain FK357 | N-demethylation | 4-nitroaniline, 4-aminophenol, 1,2,4-benzenetriol | plos.org |

| 2-Chloro-4-nitroaniline (2-C-4-NA) | Rhodococcus sp. strain MB-P1 | Monooxygenase-mediated denitration | 4-Amino-3-chlorophenol (B108459), 6-chloro-hydroxyquinol | plos.org |

| p-Nitroaniline (PNA) | Pseudomonas and Bacillus species | Nitro group reduction | p-Phenylenediamine, p-aminophenol | epa.gov |

| 3-Nitroaniline (3-NA) | Acclimated mixed culture | Utilized as sole carbon, nitrogen, and energy source | Not specified | researchgate.net |

The microbial breakdown of compounds like this compound is orchestrated by specific enzymes.

Nitroreductases : These enzymes are crucial, especially in anaerobic pathways, for the initial reduction of the nitro group. They are typically flavin-based enzymes that use NADH or NADPH as reducing equivalents. eaht.org There are both oxygen-sensitive and oxygen-insensitive nitroreductases. mdpi.com

Monooxygenases and Dioxygenases : These are key enzymes in aerobic degradation pathways. Flavin-dependent monooxygenases often catalyze the initial attack on the aromatic ring, frequently by replacing a substituent (like a nitro or chloro group) with a hydroxyl group. plos.orgplos.org Dioxygenases are essential for cleaving the aromatic ring, a critical step that converts the cyclic, often toxic, intermediate into a linear, more easily metabolized compound. plos.org

Dehalogenases : While not explicitly detailed in the context of bromo-nitroanilines in the provided results, dehalogenase enzymes would be required to remove the bromine atom from the aromatic ring. This can occur either early in the pathway or after ring cleavage.

N-demethylases : For N,N-dimethylated amines, specific enzymes are required to cleave the carbon-nitrogen bond of the methyl groups, a process known as N-demethylation. This is proposed as the initial step in the degradation of N-methyl-4-nitroaniline. plos.org

The degradation of this compound in the environment is therefore a multifaceted process. While abiotic factors like sunlight and chemical oxidants can initiate its transformation, complete mineralization is likely dependent on the enzymatic machinery of specialized microorganisms. The specific pathways would involve a combination of N-demethylation, denitration (or nitro reduction), dehalogenation, and ultimately, aromatic ring cleavage.

Environmental Fate Modeling and Risk Assessment

Environmental fate modeling predicts the distribution, persistence, and transformation of chemicals in the environment. For this compound, a comprehensive risk assessment would require data on its behavior in various environmental compartments.

The persistence and mobility of an organic compound determine its potential to contaminate water and soil resources. oregonstate.edufao.org Persistence is often measured by the compound's half-life in a specific medium (e.g., soil, water), while mobility relates to its movement, which is influenced by properties like soil sorption and water solubility. oregonstate.edu

Persistence: The persistence of substituted anilines is highly variable. Aniline (B41778) itself is considered readily biodegradable in water under aerobic conditions, with a half-life of around 15 days. europa.eu However, its degradation is much slower in anaerobic sediments, with a potential half-life of ten years. europa.eu The presence of halogen and nitro groups, as in this compound, is expected to significantly increase its persistence compared to unsubstituted aniline. researchgate.net For example, a large fraction of aniline in soil can become bound to humic acids, making it less accessible for degradation and resulting in a much longer soil half-life of around 350 days. europa.eu Nitroaromatic compounds are generally recognized as persistent pollutants. researchgate.net

Mobility: A chemical's mobility in soil is often predicted using the soil sorption coefficient (Koc). oregonstate.edunih.gov A low octanol-water partition coefficient (Kow) generally indicates low bioaccumulation potential and higher mobility in water. europa.eu For 3-nitroaniline, the log Kow is 1.37, suggesting it does not significantly accumulate in organisms. carlroth.com The log Kow for N,N-dimethyl-3-nitroaniline is 2.2. nih.gov These values suggest a moderate potential for mobility in soil and water. Chemicals with high mobility can be transported quickly through soil and subsoil, potentially contaminating groundwater resources. ufz.de The properties of the soil, such as organic matter content and pH, can also significantly affect the sorption and mobility of aniline derivatives. oregonstate.edumdpi.com

Table 2: Physicochemical Properties Influencing Environmental Fate

When a chemical degrades in the environment, it forms transformation products (metabolites) that may be more or less toxic and persistent than the parent compound. Aromatic amines are known to be transformed into various intermediates, and their environmental risk assessment is crucial. mdpi.comimrpress.com

For related chloroanilines, degradation pathways have been shown to produce intermediates such as chlorocatechols (e.g., 4-chlorocatechol (B124253) from p-chloroaniline) and other chlorinated compounds before the aromatic ring is cleaved. nih.gov In the case of 2-chloro-4-nitroaniline, identified metabolites include 4-amino-3-chlorophenol and 6-chlorohydroxyquinol. nih.govplos.org The degradation of anilines can also lead to the formation of catechols through oxidative deamination. nih.gov

Photocatalytic degradation of chloroanilines has been found to yield intermediates like 2-chlorophenol (B165306) and p-benzoquinone. mdpi.com It is plausible that the degradation of this compound would follow similar pathways, potentially leading to the formation of brominated phenols, brominated catechols, and other aromatic intermediates.

The environmental significance of these potential transformation products is a key concern. The initial steps of degradation, such as debromination or the reduction of the nitro group, could potentially form compounds that are also of environmental concern. nih.gov For example, some metabolites of 3-nitroaniline, such as 4-amino-2-nitrophenol, have been found to be carcinogenic in male rats and mutagenic. epa.gov Therefore, a complete environmental risk assessment must consider the fate and effects not only of the parent compound but also of its major transformation products.

Advanced Research Directions and Future Outlook

Integrated Experimental and Computational Approaches

The synergy between experimental analysis and computational modeling is crucial for unlocking the full potential of complex organic molecules like 4-bromo-N,N-dimethyl-3-nitroaniline. Future research will heavily rely on this integrated approach to predict and understand its molecular properties.

Experimental validation will remain indispensable. Techniques like X-ray diffraction will be essential to determine the precise crystal and molecular structure, confirming theoretical predictions. Spectroscopic analyses, including NMR, IR, and UV-Vis, will provide data to corroborate computed electronic and vibrational characteristics. This iterative cycle of prediction and verification accelerates the discovery process for new applications.

Novel Synthetic Methodologies for Enhanced Sustainability

Developing sustainable synthetic routes is a paramount goal in modern chemistry. For this compound, future research should focus on greener alternatives to traditional synthesis methods, which often involve harsh reagents and generate significant waste.

The synthesis of the parent compound, 4-bromo-N,N-dimethylaniline, offers clues for sustainable pathways. Traditional methods involve reacting N,N-dimethylaniline with bromine in a solvent like methylene (B1212753) chloride or glacial acetic acid. nbinno.comprepchem.com More sustainable approaches could explore the use of greener solvents and brominating agents. Similarly, the methylation of anilines can be improved. Instead of using hazardous reagents like methyl iodide, greener methylating agents such as dimethyl carbonate (DMC) are being explored. chemicalbook.com The methylation of 4-bromoaniline (B143363) using DMC in the presence of specific zeolites has been shown to produce 4-bromo-N,N-dimethylaniline with high yield. chemicalbook.com

The nitration step also presents opportunities for enhancement. The classic nitration of dimethylaniline involves a mixture of nitric and sulfuric acids at low temperatures, a process requiring careful control and large volumes of acid. orgsyn.org Research into solid acid catalysts or milder nitrating agents could reduce the environmental footprint of this critical step.

| Synthetic Step | Traditional Method | Potential Sustainable Alternative | Reference |

| Methylation | Methyl iodide, Dimethyl sulfate (B86663) | Dimethyl carbonate (DMC) with zeolite catalyst | chemicalbook.comresearchgate.net |

| Bromination | Elemental bromine in chlorinated solvents | N-Bromosuccinimide (NBS) in greener solvents | chemicalbook.com |

| Nitration | Nitric acid/Sulfuric acid mixture | Solid acid catalysts, milder nitrating systems | orgsyn.org |

Exploration of Bioactive Derivatives and Structure-Activity Relationship (SAR)

The structural motif of bromo-nitro-aniline is present in various compounds investigated for pharmaceutical applications. Related molecules, such as 3-bromo-4-nitroaniline (B1279795), serve as key intermediates in the synthesis of agents with antibacterial and antifungal properties. chemimpex.com This suggests that this compound could be a valuable scaffold for developing new bioactive derivatives.

Future research should focus on synthesizing a library of derivatives by modifying the functional groups of the parent molecule. The N,N-dimethylamino group, the nitro group, and the bromine atom can all be targeted for chemical modification to create analogues with diverse electronic and steric properties.

Once synthesized, these derivatives would be screened for various biological activities. A systematic exploration of the structure-activity relationship (SAR) would be crucial. SAR studies would aim to correlate specific structural features with observed biological effects, providing a rational basis for designing more potent and selective therapeutic agents. For example, understanding how the position and nature of substituents on the aniline (B41778) ring influence antimicrobial efficacy could lead to the development of optimized drug candidates. The parent compound and its analogues are often categorized as bioactive small molecules and building blocks in chemical supplier databases, indicating their recognized potential in medicinal chemistry. sigmaaldrich.com

Development of Advanced Materials with Tunable Properties

Substituted anilines, particularly those with strong electron-donating and electron-withdrawing groups, are well-known for their potential in materials science, especially in the field of non-linear optics (NLO). The compound N,N-dimethyl-4-nitroaniline, an isomer of the title compound's core, is a classic example of a charge-transfer molecular crystal used in NLO applications. researchgate.net It has been incorporated into polymer microfibers to create piezoelectric hybrid systems and used to enhance the properties of photopolymers for holographic data storage. researchgate.net

The specific substitution pattern of this compound, with its unique arrangement of donor and acceptor groups, suggests it could possess interesting optical and electronic properties. The presence of the heavy bromine atom could also influence properties like phosphorescence and intersystem crossing, making it a candidate for optoelectronic devices such as OLEDs.

Future research in this area would involve: